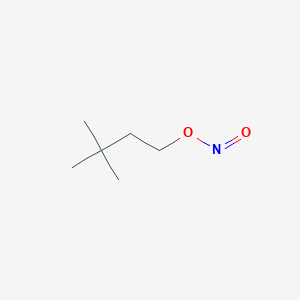
3,3-Dimethylbutyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutyl nitrite is an organic compound with the molecular formula C6H13NO2. It is a nitrite ester derived from 3,3-dimethylbutanol. This compound is known for its applications in various chemical reactions and industrial processes. It is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbutyl nitrite typically involves the esterification of 3,3-dimethylbutanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the nitrite ester. The general reaction can be represented as follows:
3,3-Dimethylbutanol+Nitrous Acid→3,3-Dimethylbutyl Nitrite+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of nitrous acid to a solution of 3,3-dimethylbutanol. The reaction is typically carried out in a reactor equipped with cooling systems to maintain the desired temperature and prevent decomposition of the product. The resulting nitrite ester is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrites or other derivatives.
Scientific Research Applications
3,3-Dimethylbutyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrite metabolism.
Medicine: Investigated for its potential therapeutic applications, including vasodilation and treatment of certain medical conditions.
Industry: Utilized in the production of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-dimethylbutyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscles and dilates blood vessels. This action is mediated through the activation of the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in the cells. The elevated cGMP levels lead to smooth muscle relaxation and vasodilation.
Comparison with Similar Compounds
Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.
Butyl Nitrite: Shares similar chemical properties and applications.
Isobutyl Nitrite: Used in similar industrial and medical applications.
**
Properties
CAS No. |
24330-48-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3,3-dimethylbutyl nitrite |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-5-9-7-8/h4-5H2,1-3H3 |
InChI Key |
QOBYXWJFHUFUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















